

in vitro activity of Tagtomiclib hydrate

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Compound of Interest

Compound Name: Tagtomiclib hydrate

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An In-Depth Technical Guide to the In Vitro Activity of **Tagtomiclib Hydrate**

Introduction

Tagtomiclib hydrate, also identified as PF-07104091, is an orally bioavailable, potent, and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] CDKs are serine/threonine kinases that are fundamental regulators of cell cycle progression; their dysregulation is a common hallmark of cancer, leading to uncontrolled cellular proliferation.[3][4] Tagtomiclib's primary mechanism involves the selective inhibition of the CDK2/cyclin E complex, which plays a critical role in the G1 to S phase transition of the cell cycle.[3][5] This targeted action may induce cell cycle arrest and apoptosis, positioning Tagtomiclib as a promising therapeutic agent, particularly for tumors characterized by cyclin E amplification.[2][6]

Mechanism of Action

Tagtomiclib exerts its anti-neoplastic effects by selectively binding to and inhibiting the kinase activity of CDK2.[3] In a normal cell cycle, the progression from the G1 (growth) phase to the S (synthesis) phase is controlled by the Retinoblastoma (Rb) tumor suppressor protein. The CDK4/6-cyclin D complex initially phosphorylates Rb, which is then hyperphosphorylated by the CDK2-cyclin E complex.[5][7] This hyperphosphorylation causes Rb to release the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis, committing the cell to enter the S phase.[7]

By inhibiting CDK2, Tagtomiclib prevents the hyperphosphorylation of Rb.[5][7] As a result, Rb remains bound to E2F, gene transcription is repressed, and the cell cycle is arrested at the

G1/S checkpoint.[3] This halt in progression can ultimately lead to apoptosis (programmed cell death) in cancer cells that are highly dependent on the CDK2 pathway for proliferation.[8][9]

Quantitative In Vitro Activity

The potency and selectivity of **Tagtomiclib hydrate** have been characterized through various enzymatic and cell-based assays. The following tables summarize the key quantitative data available.

Table 1: Kinase Inhibition Profile of Tagtomiclib Hydrate

This table presents the inhibitory constant (K_i) values of Tagtomiclib against a panel of cyclin-dependent and other kinases, demonstrating its high potency for CDK2 and selectivity over other kinases.

Target Kinase Complex	K _i (nM)	Selectivity vs. CDK2/cyclin E1	Reference
CDK2/cyclin E1	1.16	-	[2][6][10]
CDK1/cyclin A2	110	~95-fold	[6][10]
CDK9	117	~101-fold	[6][10]
CDK4/cyclin D1	238	~205-fold	[6][10]
CDK6/cyclin D3	465	~401-fold	[6][10]
GSK3β	537.81	~464-fold	[6][10]

Table 2: Summary of Cellular Activity of Tagtomiclib Hydrate

This table summarizes the observed effects of Tagtomiclib in various cancer cell line models.

Cell Line(s)	Assay Type	Key Findings	Concentration	Reference
B16-F10 & 1014 Melanoma	Cell Viability	Dose-dependent inhibition of cell viability.	100 nM - 10 μ M	[7]
B16-F10 & 1014 Melanoma	Apoptosis Assay	Induction of apoptosis via caspase 3/7 activation.	Not specified	[7]
B16-F10 & 1014 Melanoma	Western Blot	Reduced hyperphosphorylation of Rb (S807/S811).	20 μ M	[7]
B16-F10 Melanoma	Cell Cycle Analysis	G1 phase arrest.	20 μ M	[7]
1014 Melanoma	Cell Cycle Analysis	Increase in S and G2 phase cell populations.	20 μ M	[7]
Murine & Human Lung Cancer	Microscopy	Increased multipolar mitosis and apoptotic death.	2 μ M	[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following are representative protocols for key experiments used to characterize Tagtodiclib's activity.

Kinase Inhibition Assay (Biochemical)

This protocol outlines a general method for determining the K_i of an inhibitor against a purified kinase.

- Reagents and Materials: Purified recombinant CDK2/cyclin E1 enzyme, kinase buffer, ATP, peptide substrate (e.g., a histone H1-derived peptide), **Tagtomiclib hydrate** stock solution (in DMSO), and a detection system (e.g., ADP-Glo™ Kinase Assay).
- Procedure:
 1. Prepare serial dilutions of **Tagtomiclib hydrate** in DMSO, followed by a further dilution in kinase buffer.
 2. In a 384-well plate, add the diluted inhibitor, the CDK2/cyclin E1 enzyme, and the peptide substrate.
 3. Incubate for 15-20 minutes at room temperature to allow for inhibitor-enzyme binding.
 4. Initiate the kinase reaction by adding a predetermined concentration of ATP (typically at the K_m value for the enzyme).
 5. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
 6. Terminate the reaction and quantify the amount of product (phosphorylated substrate or ADP) formed using a suitable detection reagent and a plate reader.
- Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The K_i value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Cell Viability Assay

This protocol describes a method to assess the effect of Tagtomiclib on cancer cell proliferation.

- Reagents and Materials: Cancer cell lines (e.g., B16-F10 melanoma), complete culture medium, **Tagtomiclib hydrate** stock solution (in DMSO), 96-well cell culture plates, and a viability reagent (e.g., CellTiter-Blue™, Promega, Cat. #G808A).^[7]
- Procedure:

1. Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
 2. Prepare serial dilutions of **Tagtomiclib hydrate** in culture medium.
 3. Remove the old medium from the cells and add the medium containing the various concentrations of Tagtomiclib. Include wells with DMSO-only medium as a vehicle control.
 4. Incubate the plate for a specified duration (e.g., 72 or 144 hours) in a standard cell culture incubator (37°C, 5% CO₂).^[7]
 5. Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
 6. Measure the fluorescence or absorbance using a microplate reader.
- Data Analysis: Subtract the background reading from all wells. Normalize the data to the vehicle control wells (defined as 100% viability) and plot the percent viability against the logarithm of the drug concentration to determine the GI50/IC50 value.

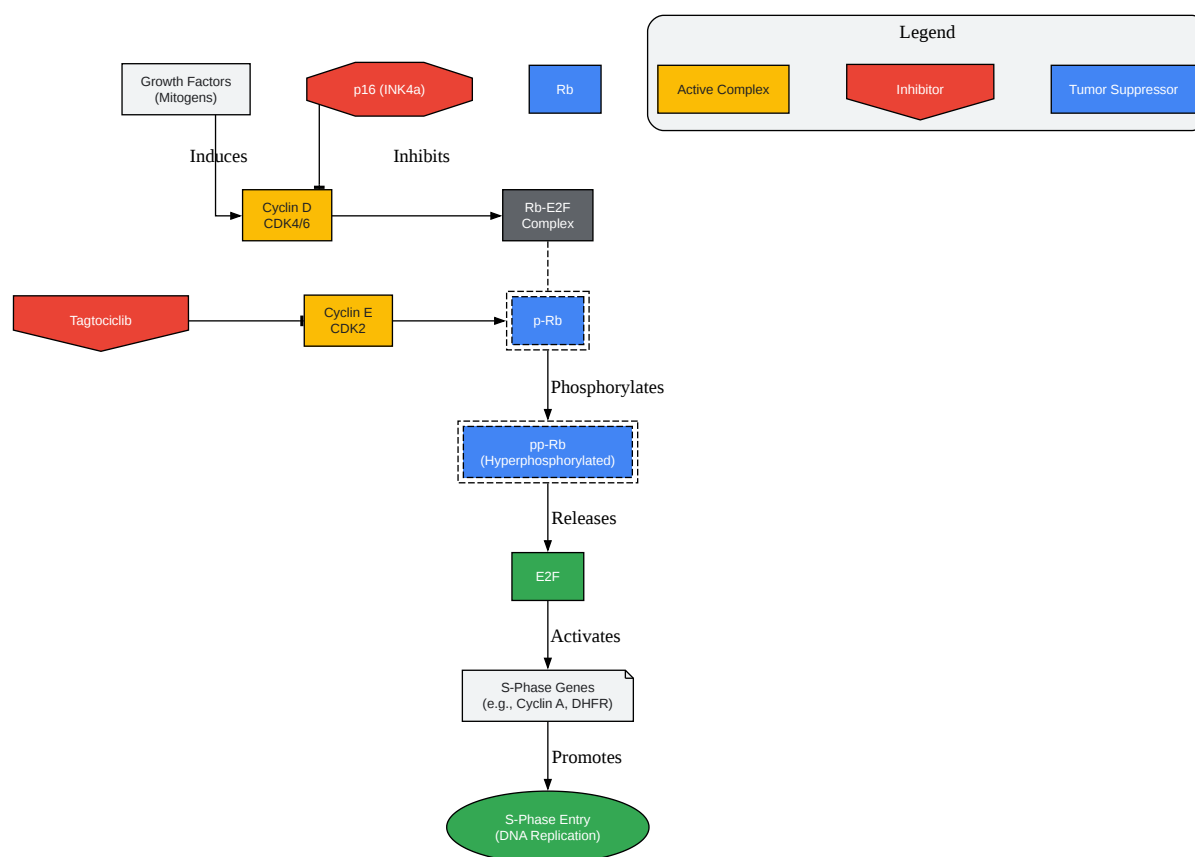
Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution following treatment with Tagtomiclib.

- Reagents and Materials: Cancer cell lines, complete culture medium, Tagtomiclib, PBS, fixation solution (e.g., 70% cold ethanol), and a DNA staining solution (e.g., Propidium Iodide/RNase A staining buffer).
- Procedure:
 1. Plate cells and treat with the desired concentrations of Tagtomiclib or vehicle (DMSO) for a specific time (e.g., 24 hours).^[7]
 2. Harvest the cells (including any floating cells) by trypsinization and centrifugation.
 3. Wash the cell pellet with cold PBS.

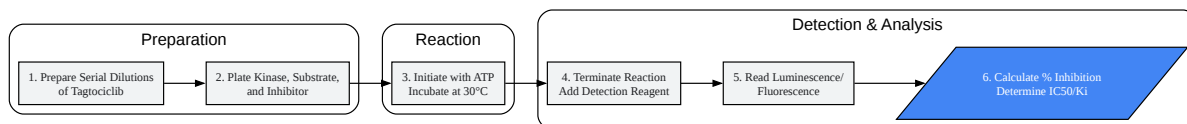
4. Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
 5. Wash the fixed cells with PBS and resuspend them in the DNA staining solution.
 6. Incubate in the dark for 30 minutes at room temperature.
 7. Analyze the samples using a flow cytometer.
- Data Analysis: The DNA content of individual cells is measured. Software is used to generate a histogram and quantify the percentage of cells in each phase of the cell cycle (Sub-G0/G1, G1, S, and G2/M) based on their fluorescence intensity.

Visualizations: Pathways and Workflows



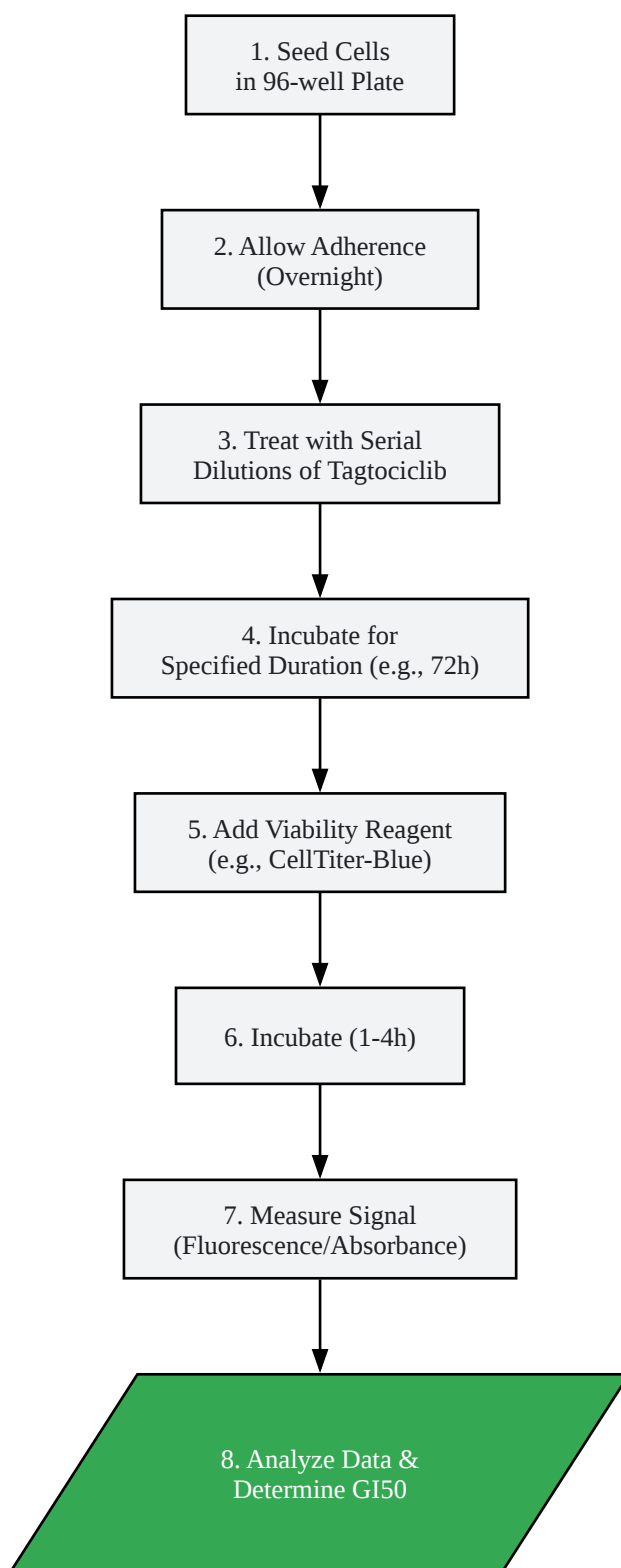
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Caption: The CDK2-Rb signaling pathway for G1-S phase cell cycle transition.



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Caption: General experimental workflow for an in vitro kinase inhibition assay.



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Caption: Experimental workflow for a cell-based viability/proliferation assay.

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